3-Chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride (CAS 1052538-72-3) is a highly privileged, bifunctional building block extensively utilized in the synthesis of advanced kinase inhibitors and targeted chemical probes, such as SGC-CK1γ-1 [1]. Featuring a primary aniline for versatile electrophilic coupling and an N-methylpiperazine moiety for enhanced aqueous solubility and target engagement, this compound is a critical precursor in pharmaceutical development. The hydrochloride salt form is specifically engineered to provide superior oxidative stability and crystalline handling characteristics compared to its free base counterpart, ensuring high reproducibility in multi-step active pharmaceutical ingredient (API) manufacturing workflows [2].
Substituting this specific hydrochloride salt with its free base (CAS 16154-72-6) or des-methyl analogs introduces significant process liabilities. The free base aniline is highly susceptible to ambient oxidation, leading to batch-to-batch color degradation, variable purity profiles, and the need for rigorous inert-gas storage [1]. Furthermore, utilizing an unsubstituted piperazine analog necessitates a downstream N-methylation step, which often requires toxic reductive amination reagents and complicates the purification of the final API [2]. The precise 3-chloro substitution is also non-negotiable for target affinity in kinase inhibitors, as it dictates the optimal dihedral angle for hinge-binding motifs; positional isomers fail to replicate this critical steric alignment [2].
Anilines are notoriously prone to oxidation, which complicates bulk procurement and storage. The hydrochloride salt of 3-chloro-4-(4-methylpiperazin-1-yl)aniline demonstrates significantly enhanced resistance to ambient oxidation compared to the free base form (CAS 16154-72-6) [1]. While the free base often requires storage under argon at sub-ambient temperatures to prevent darkening and degradation, the hydrochloride salt maintains >95% purity over extended periods under standard desiccant storage conditions [2].
| Evidence Dimension | Oxidative stability and handling requirements |
| Target Compound Data | >95% purity maintained under standard dry storage (hydrochloride salt) |
| Comparator Or Baseline | Free base (CAS 16154-72-6) requiring inert atmosphere and sub-ambient storage to prevent rapid degradation |
| Quantified Difference | Elimination of inert-gas storage requirements and extended shelf life |
| Conditions | Bulk storage and handling in pharmaceutical manufacturing |
Procuring the hydrochloride salt reduces specialized storage costs and minimizes batch failures caused by degraded, oxidized precursors.
For APIs requiring a terminal N-methylpiperazine group, starting with 3-chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride bypasses the need for late-stage reductive amination [1]. Using a des-methyl piperazine comparator requires an additional synthetic step with reagents like formaldehyde and sodium cyanoborohydride, which typically incurs a 15-25% yield penalty and introduces genotoxic impurity risks[2]. Procuring the pre-methylated building block ensures higher overall convergent yields.
| Evidence Dimension | Synthetic step economy and yield retention |
| Target Compound Data | 0 additional methylation steps required; direct coupling |
| Comparator Or Baseline | Des-methyl piperazine analog requiring 1 additional reductive amination step |
| Quantified Difference | ~15-25% higher overall yield and elimination of genotoxic reagent use |
| Conditions | Multi-step API synthesis workflows |
Bypassing late-stage N-methylation streamlines process chemistry, improves overall yield, and simplifies regulatory compliance regarding genotoxic impurities.
The precise 3-chloro-4-piperazinyl substitution pattern is highly privileged in targeted therapies. In the development of chemical probes like SGC-CK1γ-1, this specific regiochemistry provides the exact dihedral angle required for optimal engagement with the kinase hinge region [1]. Altering the halogen position (e.g., to a 2-chloro isomer) dramatically disrupts the steric alignment, leading to a profound loss in target affinity [1].
| Evidence Dimension | Kinase target affinity (Structure-Activity Relationship) |
| Target Compound Data | Optimal binding affinity in CK1γ and similar kinase models |
| Comparator Or Baseline | 2-chloro or alternative positional isomers |
| Quantified Difference | Dramatic loss in binding affinity and target engagement for isomers |
| Conditions | Kinase inhibitor structure-activity relationship (SAR) profiling |
Buyers must procure the exact 3-chloro isomer, as positional analogs will fail to produce active pharmaceutical ingredients with the required therapeutic efficacy.
The compound is the optimal precursor for developing targeted therapies, providing the essential N-methylpiperazine solubilizing group and the specific 3-chloro regiochemistry required for potent hinge-region binding in kinases like CK1γ[1].
Due to the enhanced oxidative stability and crystalline handling properties of the hydrochloride salt, it is the preferred choice for bulk pharmaceutical manufacturing, minimizing degradation-related batch failures compared to the free base[2].
Ideal for synthesizing highly selective chemical probes (e.g., SGC-CK1γ-1) used in phosphoproteomics and disease pathway elucidation, where precise structural fidelity is non-negotiable[1].